

Application Notes and Protocols for DRB18 in Glucose Uptake Assays

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Compound of Interest

Compound Name: DRB18

Cat. No.: B15142488

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Introduction

DRB18 is a potent, synthetic small-molecule inhibitor of class I glucose transporters (GLUTs), demonstrating inhibitory activity against GLUT1, GLUT2, GLUT3, and GLUT4.[1][2] As cancer cells often exhibit a heightened dependence on glucose for their metabolic needs, targeting glucose transport is a promising strategy in oncology research and drug development.[2][3]

DRB18 acts by binding to the outward-open conformation of these transporters, thereby blocking glucose uptake.[1][2] This document provides detailed application notes and protocols for utilizing **DRB18** in a glucose uptake assay with 2-deoxy-D-[3H]glucose, a common method to assess the efficacy of GLUT inhibitors.

Mechanism of Action

DRB18 functions as a pan-inhibitor of class I GLUTs, which are frequently overexpressed in various cancer types.[1][4] By obstructing these transporters, **DRB18** effectively curtails the supply of glucose to cancer cells. This disruption of glucose metabolism leads to a cascade of downstream effects, including the alteration of key metabolic pathways such as glycolysis and the tricarboxylic acid (TCA) cycle, ultimately impacting cellular energy production and biosynthetic processes.[2][3]

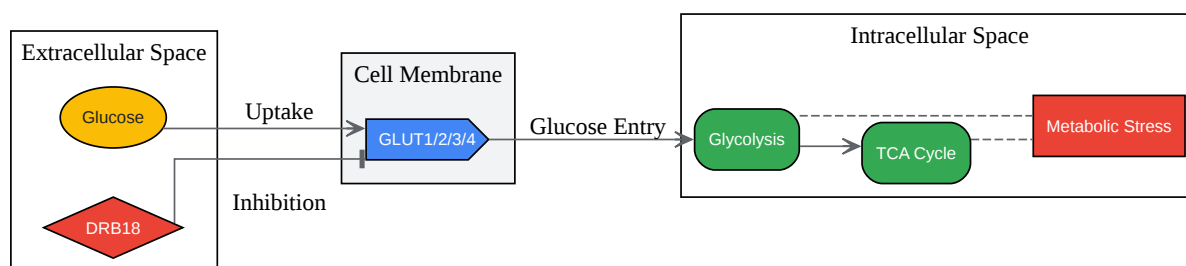
Data Presentation

The inhibitory potency of **DRB18** has been quantified across different GLUT isoforms and cancer cell lines using the 2-deoxy-D-[3H]glucose uptake assay. The half-maximal inhibitory concentration (IC50) values are summarized below.

Target	Cell Line	IC50 Value	Reference
GLUT1	HEK293	~0.9 μ M	[2][5]
GLUT2	HEK293	~9 μ M	[2][5]
GLUT3	HEK293	~1.5 μ M	[2]
GLUT4	HEK293	~2.5 μ M	[2]
A549	(NSCLC)	~3.6 μ M	[2]
H1299	(NSCLC)	~1.9 μ M	[2]
Hela	(Cervical Cancer)	~2.8 μ M	[4]

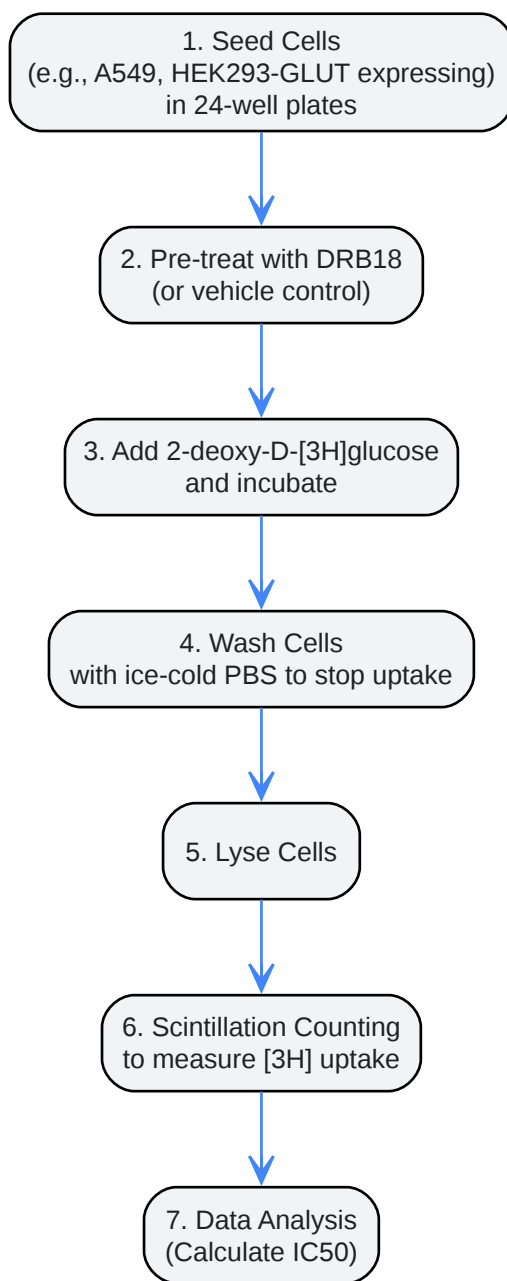
Signaling Pathways and Experimental Workflow

To visually represent the mechanism of **DRB18** and the experimental procedure, the following diagrams are provided.



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Caption: **DRB18** inhibits glucose uptake via GLUTs, disrupting glycolysis and the TCA cycle.



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Caption: Experimental workflow for the 2-deoxy-D-[3H]glucose uptake assay with **DRB18**.

Experimental Protocols

2-Deoxy-D-[3H]glucose Uptake Assay

This protocol is adapted from methodologies used to characterize **DRB18**'s inhibitory effects on glucose transport.^{[1][4][5]}

Materials:

- Cell Lines: HEK293 cells individually expressing GLUT1, GLUT2, GLUT3, or GLUT4; or cancer cell lines (e.g., A549, H1299, Hela).
- **DRB18**: Prepare a stock solution in DMSO.
- 2-deoxy-D-[3H]glucose
- Krebs-Ringer-Phosphate (KRP) buffer: (128 mM NaCl, 5.2 mM KCl, 1.3 mM CaCl₂, 2.6 mM MgSO₄, 10 mM Na₂HPO₄, pH 7.4).
- Lysis Buffer: (e.g., 0.1 M NaOH, 0.1% SDS).
- Scintillation Fluid.
- 24-well cell culture plates.
- Polyethyleneimine (PEI) (for HEK293 cells).

Procedure:

- Cell Seeding:
 - For HEK293 cell lines, pre-treat the 24-well plates with 25 µg/ml Polyethyleneimine for 20 minutes. Aspirate the PEI solution and allow the plates to dry.[\[1\]](#)
 - Seed 50,000 cells per well and allow them to attach and grow overnight.[\[1\]](#) For some cancer cell lines, an initial seeding density of 40,000 cells per well may be appropriate.[\[5\]](#)
- Cell Preparation:
 - The following day, wash the cells twice with KRP buffer.
 - Add 225 µl of glucose-free KRP buffer to each well.[\[1\]](#)
- Inhibitor Treatment:
 - Add the desired concentrations of **DRB18** (or DMSO as a vehicle control) to the wells.

- Incubate the cells for 30 minutes at 37°C.[\[1\]](#)[\[6\]](#)
- Glucose Uptake:
 - Prepare a mixture of 2-deoxy-D-[3H]glucose (final concentration ~1 µCi/ml) and unlabeled 2-deoxy-D-glucose (final concentration to reach a desired total substrate concentration, e.g., 100 µM).
 - Initiate glucose uptake by adding 25 µl of the radioactive glucose mixture to each well.
 - Incubate for a short period (e.g., 4-10 minutes) at 37°C. The timing should be within the linear range of uptake for the specific cell line.[\[1\]](#)
- Termination of Uptake:
 - Rapidly wash the cells three times with ice-cold KRP buffer to stop the glucose uptake.
- Cell Lysis:
 - Add an appropriate volume of lysis buffer (e.g., 200-500 µl) to each well and incubate to ensure complete cell lysis.
- Scintillation Counting:
 - Transfer the cell lysates to scintillation vials.
 - Add scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Normalize the counts per minute (CPM) to the protein concentration of each well, if necessary.
 - Calculate the percentage of glucose uptake inhibition for each **DRB18** concentration relative to the vehicle control.
 - Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the **DRB18** concentration and fitting the data to a dose-response curve.

Concluding Remarks

The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize **DRB18** in 2-deoxy-D-[3H]glucose uptake assays. Adherence to these detailed methodologies will enable the accurate assessment of **DRB18**'s inhibitory effects on glucose transport in various cellular contexts, contributing to a deeper understanding of its potential as a therapeutic agent.

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References

- 1. Glucose uptake assay in cancer cells and in specific GLUT-expressing cell lines [bio-protocol.org]
- 2. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
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